Asenapine hydrochloride
CAS No.: 1412458-61-7
Cat. No.: VC0002851
Molecular Formula: C17H17Cl2NO
Molecular Weight: 322.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1412458-61-7 |
---|---|
Molecular Formula | C17H17Cl2NO |
Molecular Weight | 322.2 g/mol |
IUPAC Name | (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride |
Standard InChI | InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1 |
Standard InChI Key | FNJQDKSEIVVULU-CTHHTMFSSA-N |
Isomeric SMILES | CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Canonical SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Chemical Properties and Structure
Asenapine hydrochloride (C₁₇H₁₇Cl₂NO) is the hydrochloride salt form of asenapine, with a molecular weight of 322.23 g/mol . The IUPAC name is (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride . Structurally, asenapine is a tetracyclic compound belonging to the dibenzooxepino pyrrole class . It possesses two chiral centers and is typically produced as a racemate, giving it unique stereochemical properties that contribute to its pharmacological profile .
This compound exhibits chemical distinctiveness compared to other antipsychotics, with key structural elements that influence its receptor binding capabilities. The chemical configuration of asenapine hydrochloride contributes significantly to its stability, solubility characteristics, and ultimately its pharmaceutical formulation requirements.
Pharmacology and Mechanism of Action
Receptor Binding Profile
Asenapine hydrochloride demonstrates a distinctive multireceptor binding profile with high affinity for numerous neurotransmitter receptors. The compound functions as an antagonist across multiple receptor systems with binding affinities detailed in Table 1.
Table 1: Receptor Binding Affinities of Asenapine Hydrochloride
Receptor Type | Binding Affinity (Ki, nM) |
---|---|
5-HT₂C | 0.03 |
5-HT₂A | 0.06 |
5-HT₇ | 0.13 |
D₃ | 0.42 |
D₂ | 1.3 |
D₄ | 1.1 |
sPLA₂ | 2.5 |
What distinguishes asenapine from many antipsychotics is its significantly higher affinity for serotonin receptors compared to dopamine receptors . This characteristic may contribute to its efficacy profile and specific adverse effect pattern.
Neurochemical Actions
Asenapine acts primarily as a serotonin, dopamine, noradrenaline, and histamine antagonist, with more potent activity at serotonin receptors than dopamine . The compound's sedative properties are associated with its antagonist activity at histamine receptors, while its lower incidence of extrapyramidal effects correlates with the upregulation of D₁ receptors .
Notably, asenapine demonstrates minimal affinity for muscarinic cholinergic receptors, suggesting reduced likelihood of anticholinergic side effects such as dry mouth or constipation . This pharmacological profile places asenapine in a unique position among atypical antipsychotics, with potential clinical advantages in certain patient populations.
Pharmacokinetics
Absorption and Bioavailability
Asenapine exhibits route-dependent bioavailability, which significantly impacts its clinical administration. When administered sublingually, asenapine has a bioavailability of approximately 35%, whereas oral administration results in only 2% bioavailability due to extensive first-pass metabolism . This characteristic necessitated the development of non-oral formulations.
For the transdermal formulation, bioavailability also reaches 35% . The transdermal system achieves peak plasma concentration (Cmax) of 4 ng/mL within 1 hour (Tmax) . These pharmacokinetic properties have important implications for dosing strategies and treatment adherence.
Distribution, Metabolism, and Elimination
Asenapine is highly protein-bound (95%) to albumin and α1-acid glycoprotein in plasma . The compound's elimination half-life (t1/2) is approximately 24 hours, with a reported range of 13.4 to 39.2 hours . This extended half-life enables once or twice daily dosing regimens.
The metabolic pathway of asenapine involves direct glucuronidation via UGT1A4 and oxidative metabolism through cytochrome P450 enzymes, particularly CYP1A2 . Research has shown that chronic administration of asenapine significantly diminishes the activity of CYP1A enzyme in rat liver, suggesting potential metabolic interactions . This finding has implications for drug-drug interactions and dosage adjustments in polypharmacy situations.
Clinical Applications
Treatment of Schizophrenia
Asenapine hydrochloride has demonstrated efficacy in both acute and maintenance treatment of schizophrenia. Clinical trials have established its superiority over placebo in reducing PANSS (Positive and Negative Syndrome Scale) scores, a standard measure of schizophrenia symptom severity.
In a pivotal 2017 study comparing asenapine with olanzapine and placebo, asenapine at 5 mg twice daily demonstrated superior efficacy to placebo in improving PANSS total scores from baseline to day 42 . Long-term efficacy was demonstrated in a 26-week study by Kane et al., where asenapine significantly extended time to relapse compared to placebo (p < 0.0001) and reduced relapse rates (12.1% versus 47.4% in placebo group, p < 0.0001) .
Study | Duration (weeks) | Design | Dose | Primary Outcome | Result |
---|---|---|---|---|---|
Kane et al. | 26 | Randomized, double-blind, placebo-controlled | 10-20 mg BID | Time to relapse | Significantly longer in asenapine group (p < 0.0001) |
Schoemaker et al. | 52 | Randomized, double-blind, active comparator-controlled | 5-10 mg BID | Change in PANSS total score | Asenapine: -21.0 ± 22.8; Olanzapine: -27.5 ± 22.0 (p < 0.0001) |
Buchanan et al. (Eastern Hemisphere) | 26 | Randomized, double-blind, active comparator-controlled | 10-20 mg/day | Change in NSA-16 | Asenapine not superior to olanzapine |
Buchanan et al. (Western Hemisphere) | 26 | Randomized, double-blind, active comparator-controlled | 10-20 mg/day | Change in NSA-16 | In extension study, asenapine superior to olanzapine (p = 0.03) |
A 52-week open-label study in Asian patients with schizophrenia demonstrated sustained efficacy, with approximately 50% of patients maintaining response between 6 and 12 months of treatment . This indicates asenapine's utility in long-term maintenance therapy for chronic schizophrenia.
The transdermal formulation has also shown efficacy in acute schizophrenia, with nearly one-third of patients experiencing >30% improvement in PANSS total score at week 6 compared to placebo, translating to a number needed to treat (NNT) of 9 .
Treatment of Bipolar Disorder
Asenapine is approved for treating manic or mixed episodes associated with bipolar I disorder. It has demonstrated efficacy as both monotherapy and adjunctive therapy with mood stabilizers.
Clinical trials have shown that asenapine is effective in reducing manic symptoms when used as add-on therapy to lithium or valproate . In a 3-week randomized trial followed by a 40-week extension, patients receiving asenapine showed significant improvements in Young Mania Rating Scale (YMRS) scores and Clinical Global Impression for Bipolar Disorder (CGI-BP) scores compared to placebo .
For pediatric patients aged 10-17 years, asenapine demonstrated statistically significant reductions in YMRS scores as early as day 4, with benefits maintained through a 50-week extension period . This evidence supports asenapine's role in managing bipolar disorder across different age groups.
Formulations and Administration
Sublingual Formulation
The sublingual formulation was the initial approved form of asenapine, developed to overcome poor oral bioavailability . Available as Sycrest® in Europe and Saphris® in the US, sublingual asenapine is administered at doses of 5-10 mg twice daily for schizophrenia and bipolar disorder .
The sublingual route requires specific administration instructions to ensure proper absorption and bioavailability. Patients must place the tablet under the tongue and allow it to dissolve completely, avoiding eating or drinking for 10 minutes after administration.
Transdermal Formulation
The transdermal formulation (Secuado®) represents an important advancement in asenapine delivery . This system provides steady drug release over 24 hours, potentially improving adherence compared to twice-daily sublingual administration.
The transdermal patch is available in different strengths and has demonstrated pharmacokinetic profiles consistent with therapeutic requirements . QTc data for the transdermal system are consistent with data from sublingual asenapine, indicating comparable safety profiles between formulations .
Drug Interactions
Asenapine hydrochloride has potential interactions with other medications primarily through its effects on cytochrome P450 enzymes. Research in rats has shown that chronic administration significantly diminishes CYP1A enzyme activity in the liver . This finding suggests potential interactions with drugs metabolized through this pathway.
Additionally, asenapine's antagonism at multiple receptor types may lead to pharmacodynamic interactions with medications affecting similar neurotransmitter systems. Clinicians should consider these potential interactions when prescribing asenapine concurrently with other psychotropic medications or drugs known to affect CYP enzyme activity.
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